1H-pyrazolo[3,4-b]quinolin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives employs various methods, including the catalyst-free synthesis of pyrazolo[3,4-b]quinolin-5-one and related derivatives through cyclocondensation reactions under mild conditions, yielding structurally diverse compounds with high efficiency (Ezzati et al., 2017). Additionally, regioselective acylation techniques have been developed for 3-amino-1H-pyrazolo[3,4-b]quinolines, leading to novel compounds with significant inhibitory activity on bacterial serine/threonine protein kinases and antimicrobial properties (Lapa et al., 2013).
Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives has been extensively studied, revealing a variety of functional groups that contribute to their biological activity. These studies have employed NMR spectroscopy and other techniques to elucidate the structure-activity relationships crucial for their pharmacological potential (Heydenreich et al., 2005).
Chemical Reactions and Properties
1H-pyrazolo[3,4-b]quinolin-3-amines undergo a range of chemical reactions, including condensation, acylation, and annulation, which enable the synthesis of diverse derivatives with varied biological activities. These reactions are often facilitated by the presence of specific functional groups within the molecule, leading to compounds with potent anticancer and antimicrobial properties (Zhang et al., 2008).
Scientific Research Applications
Protein Kinase Inhibitory Activity
- 3-amino-1H-pyrazolo[3,4-b]quinolines have shown inhibitory activity on bacterial serine/threonine protein kinases. This includes inhibition of resistance to kanamycin in Streptomyces lividans regulated by protein kinases. A study on the structure-activity relationship indicated that specific substitutions on the pyrazole ring or aromatic ring influenced this inhibitory activity (Lapa et al., 2013).
Induction of Apoptosis in Cancer Cells
- A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines were identified as potent inducers of apoptosis in cancer cells derived from various human solid tumors. These compounds demonstrated significant cell growth inhibition in cancer cells with varying EC(50) values, indicating their potential in cancer treatment (Zhang et al., 2008).
Synthesis for Electroluminescent Devices
- Novel synthesis methods for 1H-pyrazolo[3,4-b]quinolines, which are luminophores, have been developed for use in electroluminescent devices. These methods include conventional heating and microwave exposure of specific chemical mixtures to produce 4-aryl-1H-pyrazolo[3,4-b]quinolines (Chaczatrian et al., 2004).
Potential Fluorescent Sensors and Biologically Active Compounds
- Over a century of research has established 1H-pyrazolo[3,4-b]quinolines as potential fluorescent sensors and biologically active compounds. Various synthesis methods have been explored, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis. Their utility in fluorescence and biological activity has been highlighted (Danel et al., 2022).
Antitumor Efficacy in Colon Cancer Cells
- Derivatives of 1H-pyrazolo[3,4-b]quinolin-3-amine have shown potent antitumor efficacy in colon cancer cell lines. Specifically, the compound QTZ05 exhibited selective anticancer efficacy with IC50 values ranging from 2.3 to 10.2 µM. It was also found to induce apoptosis and cause sub G1 cell cycle arrest in these cells, suggesting its potential as a chemotherapeutic agent for colorectal cancer (Karthikeyan et al., 2018).
Synthesis of Pyrazolo[3,4-b]quinoline Derivatives for Pharmaceutical Applications
- A variety of synthetic methods have been developed to create pyrazolo[3,4-b]quinoline derivatives. These methods include Friedel–Crafts cyclialkylation and reactions with various compounds, producing structures with promising pharmaceutical and therapeutic values (Abd El-Aal & Khalaf, 2016).
properties
IUPAC Name |
2H-pyrazolo[3,4-b]quinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h1-5H,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVOFPICRVTBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(NN=C3N=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349869 | |
Record name | 1H-pyrazolo[3,4-b]quinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821545 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1H-pyrazolo[3,4-b]quinolin-3-amine | |
CAS RN |
106835-44-3 | |
Record name | 1H-pyrazolo[3,4-b]quinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[3,4-b]quinolin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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